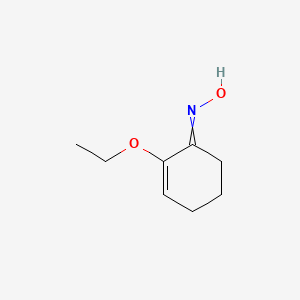![molecular formula C6H12N2O3 B14614390 Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo- CAS No. 57530-93-5](/img/structure/B14614390.png)
Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo- can be achieved through several synthetic routes. One common method involves the reaction of butanoic acid derivatives with amines under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo- undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo- include:
Uniqueness
What sets Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo- apart from these similar compounds is its unique structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
57530-93-5 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-(2-aminoethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-3-4-8-5(9)1-2-6(10)11/h1-4,7H2,(H,8,9)(H,10,11) |
InChI Key |
JKZXFXMAIRUNPP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


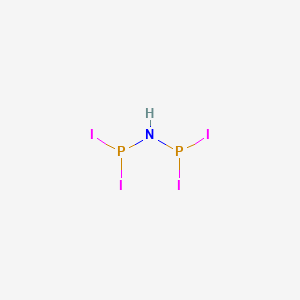

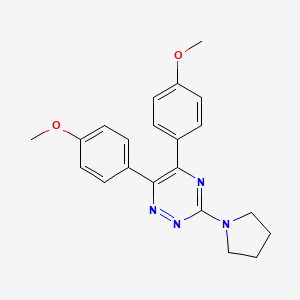
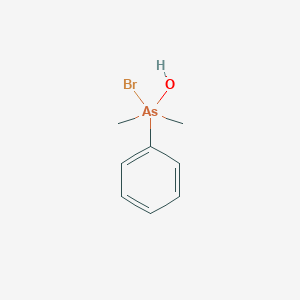
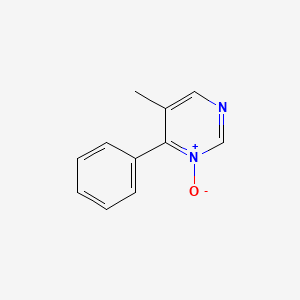

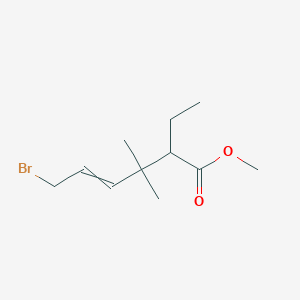
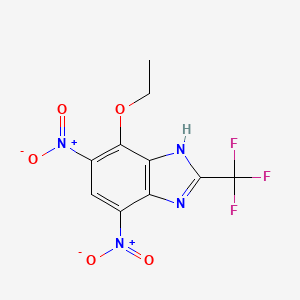

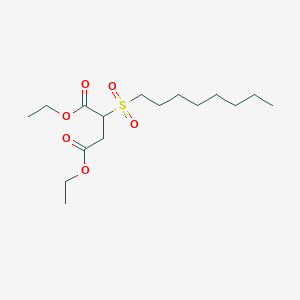

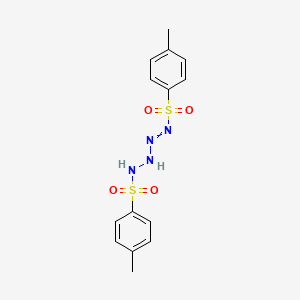
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)
